molecular formula C8H7N3O2 B1338699 3-methyl-5-nitro-1H-indazole CAS No. 40621-84-9

3-methyl-5-nitro-1H-indazole

Cat. No.: B1338699
CAS No.: 40621-84-9
M. Wt: 177.16 g/mol
InChI Key: ZGDNJFXKELMVLS-UHFFFAOYSA-N
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Description

3-methyl-5-nitro-1H-indazole is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Research on compounds closely related to 3-methyl-5-nitro-1H-indazole, such as 5-nitro-1H-indazole derivatives, has focused on their crystal structure analysis. For example, Gzella and Wrzeciono (2001) described the structures of 5-nitro-3-thiomorpholino-1H-indazole, highlighting the formation of dimers linked by hydrogen bonds (Gzella & Wrzeciono, 2001). Similarly, Kouakou et al. (2015) analyzed the molecular structure of 3-chloro-1-methyl-5-nitro-1H-indazole, noting the absence of classical hydrogen bonds (Kouakou et al., 2015).

Synthesis and Transformations

The synthesis and transformation of 1H-indazole derivatives have been a significant area of study. For instance, El’chaninov et al. (2018) discussed the synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole from 5-nitro-1H-indazole, outlining various transformation processes (El’chaninov et al., 2018).

Antibacterial Activity

The antibacterial properties of indazole derivatives have also been explored. Ghaemi and Pordel (2016) synthesized the new heterocyclic system isoxazolo[4,3-e]indazole from 1-methyl-5-nitro-1H-indazole, studying its antibacterial activities against Gram-positive and Gram-negative bacteria (Ghaemi & Pordel, 2016).

Energetic Materials

In the field of energetic materials, studies have focused on nitraminoazoles based on ANTA, where compounds like 1-methyl-5-nitramino-3-nitro-1,2,4-triazole were synthesized and characterized for their thermal stability and explosive properties (Dippold et al., 2012).

Heterocyclic Ring Fission

Research by Gale and Wilshire (1973) explored the behavior of isomeric 2-(N-indazolyl)-5-nitrobenzonitriles, including their reactions leading to ring fission and the formation of new compounds (Gale & Wilshire, 1973).

Chemotherapeutic Applications

Chu De-qing (2011) synthesized N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives starting from 3-methyl-6-nitro-1H-indazole, evaluating their potential as antitumor agents (Chu De-qing, 2011).

Safety and Hazards

The safety information for 3-methyl-5-nitro-1H-indazole indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 .

Properties

IUPAC Name

3-methyl-5-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-7-4-6(11(12)13)2-3-8(7)10-9-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDNJFXKELMVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459384
Record name 3-methyl-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40621-84-9
Record name 3-methyl-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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